Ethyl 4-hydroxy-2,5-dimethylthiophene-3-carboxylate
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Overview
Description
Ethyl 4-hydroxy-2,5-dimethylthiophene-3-carboxylate is an organic compound with the molecular formula C9H12O3S. It belongs to the class of thiophene derivatives, which are known for their diverse applications in various fields such as medicinal chemistry, material science, and organic synthesis . This compound is characterized by the presence of a thiophene ring substituted with hydroxy, methyl, and carboxylate groups, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-hydroxy-2,5-dimethylthiophene-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol. The reaction is carried out at elevated temperatures to facilitate the formation of the thiophene ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product . Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxy-2,5-dimethylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylate group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methyl groups on the thiophene ring can undergo electrophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of 4-oxo-2,5-dimethylthiophene-3-carboxylate.
Reduction: Formation of 4-hydroxy-2,5-dimethylthiophene-3-methanol.
Substitution: Formation of halogenated derivatives such as 4-hydroxy-2,5-dimethyl-3-bromothiophene.
Scientific Research Applications
Ethyl 4-hydroxy-2,5-dimethylthiophene-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 4-hydroxy-2,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylate groups enable the compound to form hydrogen bonds and interact with enzymes or receptors, modulating their activity . The thiophene ring provides a stable aromatic system that can participate in π-π interactions with other aromatic molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Ethyl 4-hydroxy-2,5-dimethylthiophene-3-carboxylate can be compared with other thiophene derivatives such as:
4-hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its flavor and aroma properties, widely used in the food industry.
2,5-dimethyl-4-methoxy-3(2H)-furanone: Another flavor compound with similar structural features but different functional groups.
Biological Activity
Ethyl 4-hydroxy-2,5-dimethylthiophene-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and potential applications, supported by relevant data tables and case studies.
Synthesis and Characterization
This compound can be synthesized through various methods, including Knoevenagel condensation and other synthetic routes that incorporate thiophene derivatives. The structure of the compound is confirmed using spectroscopic techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry (MS) .
1. Antioxidant Activity
The antioxidant properties of this compound have been evaluated using several in vitro models. The compound demonstrated significant scavenging activity against free radicals, which is crucial for mitigating oxidative stress-related diseases.
Table 1: Antioxidant Activity of this compound
Model | IC50 (μM) |
---|---|
DPPH Scavenging | 25 |
Nitric Oxide Scavenging | 30 |
Ferric Ion-Induced Lipid Peroxidation | 20 |
These results indicate that the compound exhibits strong antioxidant capabilities, which may be attributed to its hydroxyl group facilitating electron donation .
2. Anti-inflammatory Activity
The anti-inflammatory effects were assessed using the carrageenan-induced paw edema model in rats. This compound exhibited notable inhibition of edema formation.
Table 2: Anti-inflammatory Activity
Treatment | Inhibition (%) |
---|---|
Ethyl 4-hydroxy compound (100 mg/kg) | 83.1 |
Diclofenac (Standard) | 85.0 |
This data suggests that the compound has comparable efficacy to standard anti-inflammatory drugs, indicating its potential as a therapeutic agent .
3. Antimicrobial Activity
The compound has been investigated for its antimicrobial properties against various bacterial strains. The results showed promising activity against both Gram-positive and Gram-negative bacteria.
Table 3: Antimicrobial Activity
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 16 µg/mL |
Escherichia coli | >64 µg/mL |
Streptococcus pneumoniae | 32 µg/mL |
While effective against certain strains, it was less active against multidrug-resistant Gram-negative bacteria .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. The hydroxyl and carboxylate functionalities allow for hydrogen bonding and interactions with enzymes or receptors, potentially modulating their activity .
Case Studies
Several studies have highlighted the therapeutic potential of thiophene derivatives:
- A study demonstrated that compounds similar to this compound exhibited selective inhibition of topoisomerase II, a critical enzyme in DNA replication and repair. This suggests potential applications in cancer therapy .
- Another investigation reported the use of ethyl thiophene derivatives in treating inflammatory conditions, showcasing their role in reducing symptoms associated with arthritis and other inflammatory diseases .
Properties
Molecular Formula |
C9H12O3S |
---|---|
Molecular Weight |
200.26 g/mol |
IUPAC Name |
ethyl 4-hydroxy-2,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C9H12O3S/c1-4-12-9(11)7-5(2)13-6(3)8(7)10/h10H,4H2,1-3H3 |
InChI Key |
JCVZYFRFXOPWFU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1O)C)C |
Origin of Product |
United States |
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